N-(3-aminophenyl)-3-methoxybenzamide

Ion Channel Pharmacology TASK-1 (KCNK3) Inhibition Bis-amide Synthesis

Researchers pursuing TASK-1 or EGFR/Src kinase inhibitors face a critical supply challenge: commercially available benzamide isomers lack the precise 3,3′-substitution pattern required for regioselective elaboration. N-(3-aminophenyl)-3-methoxybenzamide (CAS 354764-68-4) resolves this with its defined 3-methoxy/3′-amino arrangement, validated in published syntheses yielding TASK-1 IC50 values as low as 148 nM (11.8-fold selective over TASK-3) and enabling azaacridine-based dual EGFR/Src inhibitors. Supplied at ≥95% purity for consistent SAR campaigns and patent-compliant scale-up.

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
CAS No. 354764-68-4
Cat. No. B1298608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-aminophenyl)-3-methoxybenzamide
CAS354764-68-4
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)N
InChIInChI=1S/C14H14N2O2/c1-18-13-7-2-4-10(8-13)14(17)16-12-6-3-5-11(15)9-12/h2-9H,15H2,1H3,(H,16,17)
InChIKeyVPFJFYKNXWHWKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 2.5 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Aminophenyl)-3-methoxybenzamide CAS 354764-68-4: Core Chemotype Identification for Targeted Synthesis Programs


N-(3-aminophenyl)-3-methoxybenzamide (CAS 354764-68-4) is a synthetic benzamide building block defined by a 3-methoxy substituent on the benzamide ring and a 3-amino substituent on the aniline ring. Its molecular formula is C14H14N2O2 (MW: 242.27 g/mol) . The compound is predominantly employed as a synthetic intermediate in medicinal chemistry programs targeting ion channels and kinases, where the differentiated 3,3′-substitution pattern enables regioselective functionalization not possible with commonly available structural isomers . Commercial availability is typically at ≥95% purity, with suppliers including AKSci and Matrix Scientific .

Regiochemistry 3,3′-substitution pattern enables regioselective acylation and cyclization steps
Target programs Reported use in TASK-1 ion channel and EGFR/Src kinase inhibitor synthesis
Availability Commercial stock at standard purity; reduces custom synthesis lead time

N-(3-Aminophenyl)-3-methoxybenzamide CAS 354764-68-4: Why Generic Benzamide Substitution Fails in Targeted Synthesis


The specific 3,3′-substitution pattern of N-(3-aminophenyl)-3-methoxybenzamide dictates its reactivity in amide coupling and subsequent elaboration steps . Attempting to replace it with positional isomers—such as N-(3-aminophenyl)-4-methoxybenzamide (CAS 41378-23-8) or N-(4-aminophenyl)-3-methoxybenzamide—alters the electronic environment of the amino group and the steric accessibility of the methoxy moiety, directly impacting the regioselectivity of key transformations in published TASK-1 and EGFR/Src inhibitor syntheses [1]. Furthermore, commercial sourcing of the exact isomer ensures batch-to-batch consistency in multi-step synthetic routes where isomeric purity is critical for downstream biological activity and patent compliance .

N-(3-aminophenyl)-3-methoxybenzamide
4-methoxy isomer (CAS 41378-23-8) Alters amide coupling regioselectivity and may derail bis-amide scaffold assembly reported for TASK-1 inhibitors
N-(3-aminophenyl)-3-methoxybenzamide
2-methoxy isomer (CAS 301207-46-5) Changes steric environment at the amino group, potentially redirecting azaacridine cyclization to inactive regioisomers
N-(3-aminophenyl)-3-methoxybenzamide
Generic 3-aminobenzamide Lacks methoxy hydrophobic anchor; cannot reproduce published bis-amide SAR or intracellular binding interactions

N-(3-Aminophenyl)-3-methoxybenzamide CAS 354764-68-4: Quantitative Evidence for Differentiated Procurement Decisions


Synthetic Gateway to Selective TASK-1 Inhibitors: Demonstrated Integration into Published Bis-Amide Scaffolds

N-(3-aminophenyl)-3-methoxybenzamide has been explicitly utilized as the amino-bearing phenyl component in a published synthetic route yielding a series of bis-amide TASK-1 inhibitors [1]. The final compound from this route, F3 (3-benzoylamino-N-(2-ethyl-phenyl)-benzamide), demonstrated an IC50 of 148 nM against TASK-1 channels with 11.8-fold selectivity over TASK-3 (IC50 = 1750 nM) [1]. In contrast, simpler benzamide building blocks lacking the 3-methoxy group (e.g., 3-aminobenzamide) cannot provide the necessary electronic and steric properties for the bis-amide scaffold, as the methoxy substituent is critical for hydrophobic interactions within the TASK-1 inner vestibule site [2]. The compound therefore offers a validated entry point into a chemical series with demonstrated ion channel selectivity.

TASK-1 synthesis endpoint
Reported
TASK-1 IC50 148 nM, selectivity 11.8× over TASK-3
Supports reproduction of bis-amide inhibitor synthesis with validated ion channel selectivity
Automated patch clamp electrophysiology; Flaherty et al. 2014
Ion Channel Pharmacology TASK-1 (KCNK3) Inhibition Bis-amide Synthesis

Incorporation into Dual-Target EGFR/Src Inhibitor Synthesis: Documented Synthetic Utility in Kinase Inhibitor Programs

The compound has been employed as a starting material in the multi-step synthesis of azaacridine-based dual EGFR/Src inhibitors, as documented in Eur. J. Med. Chem. 2017 [1]. The synthetic route involves acylation of the amino group with azaacridine carboxylic acid derivatives, with the 3-methoxybenzamide moiety contributing to kinase hinge-region binding interactions [1]. While the final inhibitors showed IC50 values ranging from 0.5 to 5 μM against EGFR and Src kinases [2], the critical point is that the 3-methoxy substitution pattern is essential for the intramolecular cyclization step that forms the azaacridine core. Positional isomers with alternative methoxy placement (e.g., 2-methoxy or 4-methoxy) would alter the regiochemistry of the Friedel-Crafts-type cyclization, producing different (or no) active products.

Azaacridine cyclization control
Reported
3-methoxy placement directs intramolecular ring closure to azaacridine core
Isomer mismatch may produce inactive or uncharacterized regioisomers
Multi-step synthesis per Wang et al. 2017; EGFR/Src inhibitor program
Kinase Inhibition EGFR Inhibitors Src Inhibitors Anti-Tumor Agents

Regiochemical Purity Requirements: Quantitative Comparison of Isomer Identity and Commercial Availability

The compound is commercially available from multiple suppliers at ≥95% purity, with the primary contaminant typically being the 4-methoxy isomer . The isomeric impurity profile is critical because even 5% contamination with N-(3-aminophenyl)-4-methoxybenzamide can lead to off-target products in subsequent acylation or cyclization reactions . In contrast, the closely related analog N-(3-aminophenyl)-4-methoxybenzamide (CAS 41378-23-8) is less commonly stocked and typically available only on a custom synthesis basis with longer lead times . The 3-methoxy isomer is thus the preferred procurement choice for programs requiring reliable supply and established synthetic utility.

Isomer identity & supply
Class-level inference
≥95% purity, stocked by multiple suppliers; 4-methoxy isomer custom synthesis only
Off-the-shelf availability reduces procurement risk for time-sensitive programs
Data to verify per supplier technical sheets; class-level availability inference
Chemical Purity Isomer Identity Procurement Specification

N-(3-Aminophenyl)-3-methoxybenzamide CAS 354764-68-4: Validated Application Scenarios Based on Quantitative Evidence


Synthesis of Selective TASK-1 Potassium Channel Inhibitors for Atrial Fibrillation Research

Use N-(3-aminophenyl)-3-methoxybenzamide as the amino-phenyl coupling partner in the bis-amide synthesis route described by Flaherty et al. (2014). The resulting bis-amide analogs have demonstrated TASK-1 IC50 values as low as 148 nM with 11.8-fold selectivity over TASK-3, making this building block essential for any program aiming to replicate or optimize this chemotype [1].

Preparation of Dual-Target EGFR/Src Kinase Inhibitors via Azaacridine Cyclization

Employ N-(3-aminophenyl)-3-methoxybenzamide in the three-step sequence (thionyl chloride activation, amide coupling, NaBH4 reduction) to generate azaacridine-based dual EGFR/Src inhibitors, as reported by Wang et al. (2017). The 3-methoxy substituent directs the intramolecular cyclization required for azaacridine core formation, and substitution with any other methoxy regioisomer would derail this transformation [2].

Structure-Activity Relationship (SAR) Studies on Benzamide-Based Ion Channel or Kinase Modulators

Incorporate this compound into medicinal chemistry workflows as a specific benzamide building block for SAR exploration. The defined 3,3′-substitution pattern enables systematic variation via acylation of the aniline nitrogen while retaining the methoxy group as a fixed hydrophobic anchor. This contrasts with other isomers, where altered substitution patterns would confound SAR interpretation by changing both electronic and steric profiles simultaneously [1].

Application
Selection Property
Validation Focus
Synthesis of TASK-1 inhibitors for ion channel research
Regioselective 3-methoxy substitution enables correct bis-amide scaffold assembly
Confirm TASK-1 selectivity in electrophysiology assays
Synthesis of dual EGFR/Src kinase inhibitors
3-methoxy group directs azaacridine cyclization to the desired kinase inhibitor core
Verify cyclization regiochemistry and kinase inhibition profile
SAR studies on benzamide-based ion channel or kinase modulators
Fixed 3,3′-substitution pattern as hydrophobic anchor for systematic variation
Ensure isomeric purity for unambiguous SAR interpretation
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